molecular formula C9H12N2O2 B13591120 2-Methyl-5-(1-methylcyclopropyl)pyrazole-3-carboxylic acid

2-Methyl-5-(1-methylcyclopropyl)pyrazole-3-carboxylic acid

Cat. No.: B13591120
M. Wt: 180.20 g/mol
InChI Key: HAJQHBDMEJNMGC-UHFFFAOYSA-N
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Description

2-Methyl-5-(1-methylcyclopropyl)pyrazole-3-carboxylic acid is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a methyl group and a methylcyclopropyl group, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(1-methylcyclopropyl)pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 1-methylcyclopropyl hydrazine with 2-methyl-3-oxobutanoic acid under acidic conditions to form the pyrazole ring . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as hydrochloric acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-purity this compound .

Mechanism of Action

The mechanism of action of 2-Methyl-5-(1-methylcyclopropyl)pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. For instance, as a D-amino acid oxidase inhibitor, it binds to the active site of the enzyme, preventing the oxidation of D-amino acids and thereby reducing oxidative stress in cells . This interaction is crucial for its potential therapeutic effects in neurodegenerative diseases and pain management.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-5-(1-methylcyclopropyl)pyrazole-3-carboxylic acid is unique due to the presence of the methylcyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing novel therapeutic agents .

Properties

Molecular Formula

C9H12N2O2

Molecular Weight

180.20 g/mol

IUPAC Name

2-methyl-5-(1-methylcyclopropyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C9H12N2O2/c1-9(3-4-9)7-5-6(8(12)13)11(2)10-7/h5H,3-4H2,1-2H3,(H,12,13)

InChI Key

HAJQHBDMEJNMGC-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=NN(C(=C2)C(=O)O)C

Origin of Product

United States

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